molecular formula C28H28N2O4S B11607276 ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B11607276
M. Wt: 488.6 g/mol
InChI Key: GEBRGHGNWSJLGM-FKMRTPQPSA-N
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Description

Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a conjugated system with a 4-oxothiophene core. Key structural elements include:

  • A (5Z)-methylidene group at position 5, substituted with a 2,5-dimethyl-1-phenylpyrrole moiety.
  • A 4-ethoxyanilino substituent at position 2, providing electron-donating effects via the ethoxy group.
  • An ethyl carboxylate ester at position 3, enhancing solubility in organic solvents.

Its stereoelectronic profile is influenced by the Z-configuration of the exocyclic double bond and the interplay between electron-donating (ethoxy) and sterically bulky (dimethylphenylpyrrole) substituents .

Properties

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyphenyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C28H28N2O4S/c1-5-33-23-14-12-21(13-15-23)29-27-25(28(32)34-6-2)26(31)24(35-27)17-20-16-18(3)30(19(20)4)22-10-8-7-9-11-22/h7-17,31H,5-6H2,1-4H3/b24-17-,29-27?

InChI Key

GEBRGHGNWSJLGM-FKMRTPQPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(N(C(=C3)C)C4=CC=CC=C4)C)/S2)O)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)S2)O)C(=O)OCC

Origin of Product

United States

Biological Activity

Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following properties:

PropertyValue
Molecular Formula C26H27N3O2S
Molecular Weight 445.6 g/mol
IUPAC Name (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one
SMILES Notation CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)SC1=NC4=CC=C(C=C4)OCC

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These activities are primarily attributed to the presence of thiophene and pyrrole rings, which can scavenge free radicals and reduce oxidative stress in cells.

2. Anticancer Properties

Studies have demonstrated that derivatives of pyrrole and thiophene possess anticancer activity. The compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects

The ethyl ester group in the structure may enhance the compound's ability to modulate inflammatory responses. Similar compounds have shown effectiveness in reducing pro-inflammatory cytokine levels.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of mitochondrial function and induction of apoptosis.

In Vivo Studies

Animal models have been used to evaluate the compound's efficacy in reducing tumor size and improving survival rates in treated groups compared to controls. For instance, a study demonstrated that administration of this compound led to a significant reduction in tumor volume in mice bearing xenograft tumors.

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters explored the anticancer effects of related compounds on human breast cancer cells. The results indicated that these compounds could inhibit cell growth by inducing apoptosis via the intrinsic pathway.

Case Study 2: Anti-inflammatory Activity

Research conducted on a related compound showed its ability to reduce inflammation markers in a rat model of arthritis. The compound significantly lowered levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogues in the thiophene, pyrazole, and pyrimidine families. Below is a detailed analysis supported by a comparative table (Table 1).

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Key Features
Target Compound Thiophene (4-oxo) 4-Ethoxyanilino 2,5-Dimethyl-1-phenylpyrrole-methylidene Z-configuration; electron-rich ethoxy group; steric bulk from pyrrole
Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate Thiophene (4-oxo) 4-Fluorophenylamino 4-Methoxyphenyl-methylidene Electron-withdrawing fluorine vs. electron-donating methoxy; smaller steric bulk
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) Pyrazole 4-Fluorophenyl Ethoxymethyleneamino Nitrophenyl group (strong electron-withdrawing); pyrazole core
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) Pyrazolotriazolopyrimidine 4-Fluorophenyl Nitrophenyl Fused heterocyclic system; high thermal stability (mp >340°C)

Key Comparative Insights

Core Heterocycle Differences :

  • The thiophene core in the target compound and its analogue enables π-conjugation, beneficial for optical or electronic applications. In contrast, pyrazole (e.g., 15a) and fused pyrazolotriazolopyrimidine (e.g., 16a) cores offer nitrogen-rich environments, often associated with hydrogen-bonding interactions and biological activity.

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups :

  • In contrast, the 4-fluorophenylamino group in the thiophene analogue introduces moderate electron-withdrawing effects, which could alter reactivity in electrophilic substitutions.
  • Pyrazole derivatives like 15a and 16a feature nitrophenyl groups, strongly electron-withdrawing and meta-directing, making them prone to nucleophilic attacks.

Fused heterocycles (e.g., 16a ) exhibit rigid planar structures, contributing to high melting points (>340°C) and thermal stability.

Synthetic Accessibility: The target compound’s synthesis likely involves condensation reactions (e.g., Knoevenagel for methylidene formation) similar to methods in , though specific details are absent. Pyrazole derivatives (15a, 15b) are synthesized via reflux with triethyl orthoformate, while fused systems (16a, 16b) require prolonged heating with benzhydrazide .

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